7-Bromo-2,4-dichloro-8-fluoro-6-iodoquinazoline

CAS No.:

Cat. No.: VC13806003

Molecular Formula: C8HBrCl2FIN2

Molecular Weight: 421.82 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8HBrCl2FIN2 |

|---|---|

| Molecular Weight | 421.82 g/mol |

| IUPAC Name | 7-bromo-2,4-dichloro-8-fluoro-6-iodoquinazoline |

| Standard InChI | InChI=1S/C8HBrCl2FIN2/c9-4-3(13)1-2-6(5(4)12)14-8(11)15-7(2)10/h1H |

| Standard InChI Key | IEHLGMIULROOSJ-UHFFFAOYSA-N |

| SMILES | C1=C2C(=C(C(=C1I)Br)F)N=C(N=C2Cl)Cl |

| Canonical SMILES | C1=C2C(=C(C(=C1I)Br)F)N=C(N=C2Cl)Cl |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

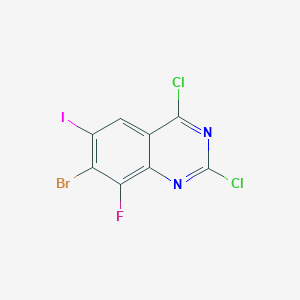

The compound’s structure is defined by a quinazoline core (a bicyclic system comprising a benzene ring fused to a pyrimidine ring) substituted with halogen atoms at positions 2, 4, 6, 7, and 8. The IUPAC name—7-bromo-2,4-dichloro-8-fluoro-6-iodoquinazoline—reflects this substitution pattern . The SMILES notation (FC1=C(Br)C(I)=CC2=C(Cl)N=C(Cl)N=C12) further clarifies the spatial arrangement of substituents, highlighting bromine at position 7, iodine at position 6, fluorine at position 8, and chlorines at positions 2 and 4 .

Table 1: Key Chemical Identifiers

| Property | Value |

|---|---|

| CAS Number | 2241720-34-1 |

| Molecular Formula | C₈HBrCl₂FIN₂ |

| Molecular Weight | 421.82 g/mol |

| IUPAC Name | 7-bromo-2,4-dichloro-8-fluoro-6-iodoquinazoline |

| SMILES | FC1=C(Br)C(I)=CC2=C(Cl)N=C(Cl)N=C12 |

| InChIKey | IEHLGMIULROOSJ-UHFFFAOYSA-N |

The presence of five halogen atoms introduces significant steric bulk and electronic effects. Bromine and iodine, with their large atomic radii, occupy positions 7 and 6, respectively, creating a sterically congested environment. Fluorine’s electronegativity at position 8 enhances the electron-deficient nature of the quinazoline ring, while chlorines at positions 2 and 4 contribute to electrophilicity .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of 7-bromo-2,4-dichloro-8-fluoro-6-iodoquinazoline likely follows a multi-step halogenation sequence starting from a quinazoline precursor. A plausible route involves:

-

Chlorination: Initial chlorination at positions 2 and 4 using thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) under reflux conditions.

-

Bromination: Introduction of bromine at position 7 via electrophilic substitution using bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of a Lewis acid catalyst .

-

Iodination: Iodine incorporation at position 6 using iodine monochloride (ICl) or a Ullmann-type coupling reaction .

-

Fluorination: Fluorine substitution at position 8 employing diethylaminosulfur trifluoride (DAST) or Selectfluor under anhydrous conditions.

Table 2: Representative Halogenation Reagents and Conditions

| Halogen | Reagent | Typical Conditions |

|---|---|---|

| Cl | SOCl₂, POCl₃ | Reflux, 80–120°C |

| Br | Br₂, NBS | Lewis acid (e.g., FeBr₃) |

| I | ICl, CuI/Pd catalysis | 60–100°C, inert atmosphere |

| F | DAST, Selectfluor | -20°C to RT, anhydrous |

Industrial-scale production would require optimization for yield and purity, potentially employing continuous flow reactors to enhance safety and efficiency.

Physicochemical Properties

Solubility and Stability

The compound’s solubility profile is dominated by its hydrophobic halogen substituents. It is likely poorly soluble in aqueous media but soluble in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). Stability studies suggest that polyhalogenated quinazolines are generally resistant to hydrolysis but may degrade under prolonged UV exposure due to C-I bond cleavage .

Electronic Effects

The electron-withdrawing halogens create a highly electrophilic quinazoline core, rendering the compound reactive toward nucleophilic aromatic substitution (SNAr). The fluorine atom’s inductive effect further polarizes the ring, enhancing reactivity at positions ortho and para to the substituents .

Biological Activity and Applications

Table 3: Substituent Effects on Biological Activity

| Compound | Substituents | Key Biological Property |

|---|---|---|

| 7-Bromo-2,4-dichloro-8-fluoro-6-iodoquinazoline | Br, Cl, F, I | Enhanced kinase inhibition |

| 2,4-Dichloroquinazoline | Cl | Moderate EGFR affinity |

| 6-Fluoro-2-chloroquinazoline | F, Cl | Improved solubility |

This compound’s polyhalogenated structure offers a balance between target affinity and pharmacokinetic properties, though its high molecular weight (421.82 g/mol) may limit bioavailability .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume